molecular formula C16H26N2O B7928020 2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol

2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol

Cat. No.: B7928020
M. Wt: 262.39 g/mol
InChI Key: NAUMCYBEBRDWHH-UHFFFAOYSA-N
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Description

2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol is a complex organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexylamine with benzyl chloride, followed by the introduction of a methyl group through reductive amination. The final step involves the addition of an ethanolamine moiety to the cyclohexylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzyl-amino)-cyclohexylamino]-ethanol
  • 2-[4-(Methyl-amino)-cyclohexylamino]-ethanol
  • 2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-propanol

Uniqueness

2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol is unique due to the presence of both benzyl and methyl groups on the amine, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[[4-[benzyl(methyl)amino]cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-18(13-14-5-3-2-4-6-14)16-9-7-15(8-10-16)17-11-12-19/h2-6,15-17,19H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMCYBEBRDWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC(CC2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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